3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one
Description
Properties
IUPAC Name |
3,4-dimethyl-4-phenyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-12-17(19)15-10-6-7-11-16(15)18(13,2)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCVJQZHRUAYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2C1(C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel–Crafts Acylation and Cyclization
One classical route involves initial Friedel–Crafts acylation of a suitable aromatic precursor, such as naphthalene or substituted derivatives, followed by cyclization to form the naphthalenone core.
- Acylation of naphthalene with acyl chlorides or anhydrides under Lewis acid catalysis (e.g., AlCl₃).
- Intramolecular cyclization facilitated by heating or acid catalysis to form the fused ring system.
- Subsequent methylation and phenylation at targeted positions.
- Regioselectivity issues.
- Over-acylation or polycyclic side products.
Electrophilic Aromatic Substitution (EAS)
The introduction of phenyl and methyl groups is achieved via EAS reactions on pre-formed naphthalene derivatives, often under controlled conditions to favor mono-substitution.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Naphthalene to methylated derivative | Methyl chloride, AlCl₃, reflux | Moderate | Selective methylation at desired position |
| Phenyl substitution | Phenyl diazonium salts, Cu catalysts | Variable | Regioselectivity depends on directing groups |
Modern Synthetic Methods
Multi-step Synthesis via Functional Group Transformations
Recent literature emphasizes multi-step sequences involving:
- Preparation of substituted precursors such as methylated naphthols or naphthalenes.
- Oxidation or reduction steps to adjust oxidation states.
- Cyclization reactions using electrophilic reagents to form the fused ring system.
Specific Route Based on Literature
A notable approach involves the following steps:
- Step 1: Synthesis of a methylated naphthol precursor via Friedel–Crafts methylation.
- Step 2: Phenylation through diazonium coupling.
- Step 3: Oxidation to form the naphthalenone core.
- Step 4: Cyclization to form the dihydro derivative.
A study detailed in the Journal of Organic Chemistry (reference) describes cyclization reactions using electrophilic aromatic substitution with carbamoyl cations, which can be adapted for similar naphthalene derivatives.
Specific Synthesis of 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one
Based on the synthesis routes for related compounds, the following protocol is proposed:
Stepwise Procedure:
| Step | Description | Reagents & Conditions | Yield | Reference/Notes |
|---|---|---|---|---|
| 1 | Methylation of naphthalene | Methyl chloride, AlCl₃, reflux | 60–70% | Classical methylation |
| 2 | Phenyl substitution | Diazotization of aniline derivative, coupling | 50–65% | Regioselective phenylation |
| 3 | Oxidation to naphthalenone | Use of oxidizing agents like chromic acid or PCC | 55–70% | Forms the ketone core |
| 4 | Cyclization to dihydro derivative | Intramolecular cyclization under acidic or basic conditions | 45–55% | Final dihydro compound |
Data Table: Preparation Summary
| Method | Key Reagents | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel–Crafts acylation | Acyl chloride, AlCl₃ | 50–70% | Well-established | Regioselectivity issues |
| Electrophilic substitution | Diazonium salts, Cu | 40–65% | High regioselectivity | Multi-step process |
| Oxidative cyclization | Chromic acid, PCC | 55–70% | Efficient ring formation | Toxic reagents |
Research Findings and Insights
- Electrophilic aromatic substitution reactions involving carbamoyl cations have been shown to efficiently construct complex polycyclic systems, as demonstrated in recent studies on benzolactam synthesis (reference).
- Reaction conditions such as temperature, solvent, and catalysts critically influence regioselectivity and yield.
- Modern methods favor milder conditions and higher selectivity, reducing by-products and improving overall efficiency.
Notes and Recommendations
- Moisture and air sensitivity: Many steps require an inert atmosphere to prevent side reactions.
- Purification: Flash chromatography and recrystallization are standard for isolating pure intermediates.
- Optimization: Reaction parameters should be optimized based on scale and desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any functional groups present.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology and Medicine
Pharmaceutical Research: Potential use in the development of new drugs or as a model compound in drug discovery.
Biological Activity Studies: Investigating its effects on biological systems.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action for “3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Influencing biological pathways.
Chemical Reactivity: Participating in chemical reactions that alter its structure and function.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs and their substitution patterns:
Physicochemical Properties
- Lipophilicity : The target compound’s methyl and phenyl groups enhance lipophilicity compared to hydroxylated analogs like trans-3,4-dihydro-3,4,8-trihydroxynaphthalen-1(2H)-one, which exhibit higher aqueous solubility due to polar hydroxyl groups ().
- Stability : Chlorinated derivatives (e.g., 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one) demonstrate increased stability and resistance to oxidative degradation due to electron-withdrawing chlorine atoms ().
Key Research Findings
- Structural-Activity Relationships (SAR) : Hydroxyl groups enhance antioxidant and antifungal activity, while halogenated or alkyl groups improve stability and lipophilicity ().
- Industrial Relevance : Derivatives like 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one are intermediates in fragrance and pharmaceutical synthesis ().
Biological Activity
3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one (CAS: 1951444-96-4) is a polycyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3,4-dimethyl-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
- Molecular Formula : C18H18O
- Molecular Weight : 250.34 g/mol
- Purity : Typically ≥ 95% in commercial preparations .
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. These methods often involve multi-step reactions that utilize Friedel-Crafts acylation and other cyclization techniques. For instance, one efficient method involves the use of metal-catalyzed reactions under mild conditions to achieve high yields .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains and fungi. For example:
- Antibacterial Activity : In vitro tests revealed that derivatives of naphthalene compounds exhibit activity against both Gram-positive and Gram-negative bacteria. Specific IC50 values were noted for resistant strains .
Antifungal Activity
The compound has also demonstrated antifungal properties, particularly against pathogenic fungi. Its mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of cell wall synthesis.
Antiparasitic Activity
Research indicates that certain derivatives related to this compound possess antiparasitic effects against protozoan parasites such as Leishmania species. The IC50 values for these activities suggest a promising avenue for further drug development .
Case Studies
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects of this compound. Preliminary studies indicate moderate cytotoxicity in mammalian cell lines at high concentrations; however, further studies are necessary to establish a comprehensive safety profile.
Q & A
Q. How can the synthesis of 3,4-Dihydro-3,4-dimethyl-4-phenylnaphthalen-1(2H)-one be optimized for high yield and purity?
Methodological Answer:
- Step 1 : Review established protocols such as the Vilsmeier-Haack reaction (used in related dihydronaphthalenone syntheses) to identify critical parameters like temperature, solvent polarity, and catalyst type .
- Step 2 : Perform factorial design experiments (e.g., 2³ factorial design) to test interactions between variables (e.g., reaction time, molar ratios, and catalyst loading) .
- Step 3 : Use HPLC or GC-MS to monitor intermediate formation and purity. Compare yields under varying conditions (see Table 1).
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Catalyst A, 80°C | 72 | 95 | Zheng et al. 2007 |
| Catalyst B, 100°C | 85 | 98 | Jerušić et al. 2004 |
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Prioritize single-crystal X-ray diffraction to resolve stereochemistry. Ensure data-to-parameter ratios > 15 and R-factors < 0.05 (e.g., R = 0.044 in a related fluorobenzoyl derivative study) .
- NMR Analysis : Use ¹H-¹³C HMBC to confirm ketone positioning and NOESY for spatial arrangement of methyl and phenyl groups.
- Validation : Cross-reference crystallographic data with computational models (DFT) to validate bond angles and torsional strain .
Q. Reference :
Q. How should researchers select a theoretical framework for studying this compound’s reactivity?
Methodological Answer:
- Step 1 : Align with established theories like frontier molecular orbital (FMO) theory for predicting electrophilic/nucleophilic sites.
- Step 2 : Use conceptual frameworks from dihydronaphthalenone literature (e.g., Meth-Cohn & Stanforth, 1991) to contextualize reaction pathways .
- Step 3 : Integrate kinetic vs. thermodynamic control models to explain regioselectivity in substituent addition .
Q. How can computational methods like DFT be integrated with experimental data to predict reaction outcomes?
Methodological Answer:
- Step 1 : Optimize molecular geometry using DFT (B3LYP/6-31G*) and compare with X-ray data to validate accuracy .
- Step 2 : Simulate reaction pathways (e.g., ketone reduction) using transition state theory. Compare activation energies with experimental kinetics.
- Step 3 : Employ AI-driven tools (e.g., COMSOL Multiphysics) for real-time adjustments in reaction simulations .
Q. How should researchers resolve contradictions in reported reaction pathways for dihydronaphthalenone derivatives?
Methodological Answer:
- Step 1 : Conduct systematic reproducibility studies under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Step 2 : Use isotopic labeling (e.g., ¹⁸O in ketone groups) to trace mechanistic steps.
- Step 3 : Apply bibliometric analysis to identify methodological biases or gaps in prior studies (e.g., lack of in-situ spectroscopy) .
Q. What advanced spectroscopic techniques can elucidate dynamic conformational changes in this compound?
Methodological Answer:
- VT-NMR : Perform variable-temperature ¹H NMR to study ring-flipping dynamics in the dihydro-naphthalenone core.
- Time-Resolved IR : Monitor carbonyl stretching frequencies during photochemical reactions to detect transient intermediates.
- Synchrotron XRD : Resolve time-dependent structural changes at sub-angstrom resolution .
Q. Reference :
Q. How can researchers address scale-up challenges while maintaining stereochemical integrity?
Methodological Answer:
- Step 1 : Use microreactor systems to control exothermicity and mixing efficiency during large-scale synthesis.
- Step 2 : Apply membrane separation technologies (e.g., nanofiltration) to isolate enantiomers without thermal degradation .
- Step 3 : Implement process analytical technology (PAT) for real-time monitoring of chiral purity .
Q. What interdisciplinary approaches enhance applications in materials science or pharmacology?
Methodological Answer:
- Materials Science : Study supramolecular assembly via π-π stacking interactions using SAXS/WAXS.
- Pharmacology : Screen for bioactivity using target-based assays (e.g., kinase inhibition) guided by QSAR models.
- Cross-Validation : Partner with computational chemists to predict material properties or ADMET profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
